molecular formula C12H8N4O2 B12901332 2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 919990-85-5

2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B12901332
CAS No.: 919990-85-5
M. Wt: 240.22 g/mol
InChI Key: WAIZAQMKULYKTH-UHFFFAOYSA-N
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Description

2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID is a heterocyclic compound that features a triazolo-pyridine core structure. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(pyridin-2-yl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave irradiation and mechanochemical methods are promising for scaling up due to their efficiency and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like NaOCl or MnO2.

    Reduction: Typically involves reducing agents such as NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers (NaOCl, Pb(OAc)4), reducing agents (NaBH4), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like toluene or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, interfering with their signaling pathways and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the carboxylic acid group.

    1,2,4-Triazolo[4,3-a]pyridine: Another triazolo-pyridine derivative with different substitution patterns.

Uniqueness

2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity .

Properties

CAS No.

919990-85-5

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C12H8N4O2/c17-12(18)9-2-1-7-16-11(9)14-10(15-16)8-3-5-13-6-4-8/h1-7H,(H,17,18)

InChI Key

WAIZAQMKULYKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C3=CC=NC=C3)C(=C1)C(=O)O

Origin of Product

United States

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